Indole-3-acetamide
Indole-3-acetamide
Indole-3-acetamide is a member of the class of indoles that is acetamide substituted by a 1H-indol-3-yl group at position 2. It is an intermediate in the production of plant hormone indole acetic acid (IAA). It has a role as a fungal metabolite, a bacterial metabolite and a plant metabolite. It is a N-acylammonia, a monocarboxylic acid amide and a member of indoles. It is functionally related to an acetamide.
Indole-3-acetamide is a natural product found in Balansia epichloe, Solanum tuberosum, and other organisms with data available.
Indole-3-acetamide is a natural product found in Balansia epichloe, Solanum tuberosum, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
879-37-8
VCID:
VC21073838
InChI:
InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
SMILES:
C1=CC=C2C(=C1)C(=CN2)CC(=O)N
Molecular Formula:
C10H10N2O
Molecular Weight:
174.20 g/mol
Indole-3-acetamide
CAS No.: 879-37-8
Cat. No.: VC21073838
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Indole-3-acetamide is a member of the class of indoles that is acetamide substituted by a 1H-indol-3-yl group at position 2. It is an intermediate in the production of plant hormone indole acetic acid (IAA). It has a role as a fungal metabolite, a bacterial metabolite and a plant metabolite. It is a N-acylammonia, a monocarboxylic acid amide and a member of indoles. It is functionally related to an acetamide. Indole-3-acetamide is a natural product found in Balansia epichloe, Solanum tuberosum, and other organisms with data available. |
|---|---|
| CAS No. | 879-37-8 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)acetamide |
| Standard InChI | InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13) |
| Standard InChI Key | ZOAMBXDOGPRZLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)N |
| Melting Point | 150 - 151 °C |
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